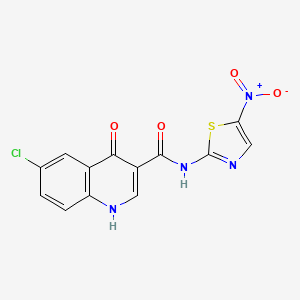

6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide est un composé organique complexe appartenant à la famille des quinoléines. Ce composé est caractérisé par la présence d'un noyau quinoléine, substitué par un groupe chloro en position 6, un groupe hydroxy en position 4 et un groupe carboxamide en position 3. De plus, il présente une partie 5-nitro-1,3-thiazol-2-yl attachée à l'azote du groupe carboxamide. Cette structure unique confère au composé des propriétés chimiques et biologiques spécifiques, ce qui le rend intéressant dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol en présence d'acide sulfurique et d'un oxydant tel que le nitrobenzène.

Hydroxylation : Le groupe hydroxyle en position 4 peut être introduit par une réaction d'hydroxylation utilisant des réactifs tels que le peroxyde d'hydrogène (H2O2) ou l'hydroxyde de sodium (NaOH).

Formation de la carboxamide : Le groupe carboxamide peut être formé en faisant réagir le dérivé quinoléine avec une amine appropriée, telle que la 5-nitro-1,3-thiazol-2-amine, dans des conditions appropriées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Le groupe nitro peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C).

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrogène gazeux (H2), catalyseur au palladium (Pd/C)

Substitution : Amines, thiols

Principaux produits formés

Oxydation : Formation d'un dérivé cétonique

Réduction : Formation d'un dérivé aminé

Substitution : Formation de divers dérivés quinoléiniques substitués

Applications De Recherche Scientifique

Le 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide a des applications diverses en recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : Enquêté pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies infectieuses et du cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. L'activité biologique du composé est principalement attribuée à sa capacité à :

Inhiber les enzymes : Le composé peut inhiber les enzymes clés impliquées dans les processus cellulaires, conduisant à la perturbation des voies métaboliques.

Se lier à l'ADN : Le noyau quinoléine permet au composé de s'intercaler dans l'ADN, interférant avec la réplication et la transcription de l'ADN.

Générer des espèces réactives de l'oxygène (ROS) : Le groupe nitro peut subir un cycle redox, conduisant à la génération de ROS, ce qui peut induire un stress oxydatif et la mort cellulaire.

Mécanisme D'action

The mechanism of action of 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

Bind to DNA: The quinoline core allows the compound to intercalate into DNA, interfering with DNA replication and transcription.

Generate Reactive Oxygen Species (ROS): The nitro group can undergo redox cycling, leading to the generation of ROS, which can induce oxidative stress and cell death.

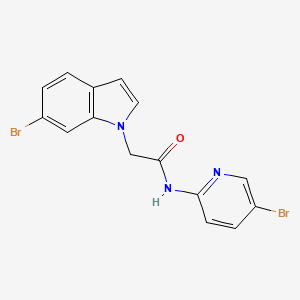

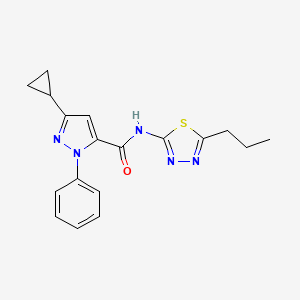

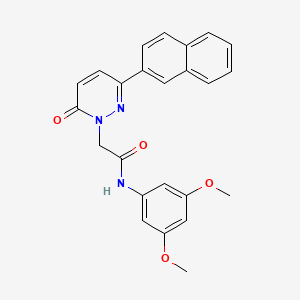

Comparaison Avec Des Composés Similaires

Le 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide peut être comparé à d'autres composés similaires, tels que :

Chloroquine : Un médicament antipaludique bien connu avec un noyau quinoléine similaire mais des substituants différents.

Nitrofurantoïne : Un antibiotique avec un groupe nitro et un noyau hétérocyclique, utilisé pour traiter les infections des voies urinaires.

Dérivés de la quinoléine-3-carboxamide : D'autres dérivés avec des substituants variables qui présentent des activités biologiques différentes.

La singularité du this compound réside dans sa combinaison spécifique de groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C13H7ClN4O4S |

|---|---|

Poids moléculaire |

350.74 g/mol |

Nom IUPAC |

6-chloro-N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C13H7ClN4O4S/c14-6-1-2-9-7(3-6)11(19)8(4-15-9)12(20)17-13-16-5-10(23-13)18(21)22/h1-5H,(H,15,19)(H,16,17,20) |

Clé InChI |

FBSSRYVMSYRDAD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B10993034.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B10993043.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B10993051.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B10993059.png)

![4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid](/img/structure/B10993067.png)

![2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10993087.png)

![N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10993088.png)

![methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10993094.png)

![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10993096.png)

![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10993111.png)